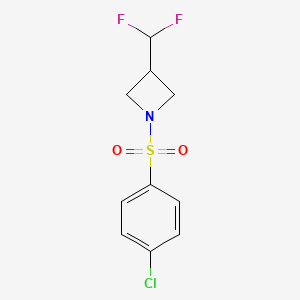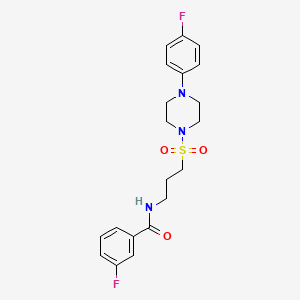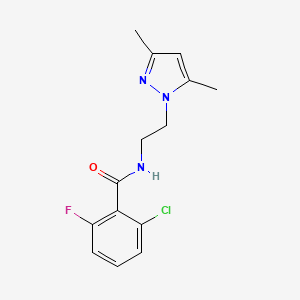
5-(1H-tetrazol-1-yl)nicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
- 1,3-Dipolar Cycloaddition : TZN can be synthesized by reacting orthocarboxylic acid esters or nitriles with sodium azide in the presence of catalysts such as AlCl3 or BF3–OEt2 .
- Three-Step Synthesis : Starting from diaminomaleodinitrile, a three-step synthesis yields TZN and its sodium complex. This approach provides a straightforward route to obtain this compound .
Chemical Reactions Analysis
- Coordination Chemistry : TZN can coordinate with transition metal ions to form metal–organic frameworks (MOFs). These MOFs exhibit diverse topologies and properties, including luminescence and magnetic behavior .
- Click Chemistry : The triazole functionality in TZN makes it amenable to click reactions, facilitating the synthesis of novel compounds .
Wissenschaftliche Forschungsanwendungen
GPR109a Receptor Agonism and Antilipolytic Activity
5-(1H-tetrazol-1-yl)nicotinic acid, through its structural analogs, has been studied for its interaction with the G-protein coupled receptor 109a (GPR109a). For instance, a related compound, 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, was identified as a partial agonist of GPR109a. It retained antilipolytic activity without causing vasodilation in mice, suggesting potential for dyslipidemia treatment without the common side effects associated with nicotinic acid (Semple et al., 2008) .
Herbicidal Activity
Nicotinic acid derivatives have shown significant herbicidal activity, with some novel N-(arylmethoxy)-2-chloronicotinamides demonstrating effectiveness against various plants at low concentrations. This indicates the potential of nicotinic acid and its derivatives, including tetrazole-containing compounds, in the development of new herbicides targeting specific weeds (Yu et al., 2021) .
Industrial Production and Green Chemistry
The need for environmentally friendly production methods for nicotinic acid, a vital component in numerous applications, has led to research into ecological methods of synthesis from commercially available raw materials. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact associated with traditional synthetic routes (Lisicki et al., 2022) .
Antiatherosclerotic and Lipid-modifying Effects
Nicotinic acid and its analogs, through activation of GPR109a receptors on immune cells, have demonstrated potential in reducing atherosclerosis progression independently of lipid-modifying effects. This highlights the importance of receptor-mediated pathways in the pharmacological action of nicotinic acid derivatives, offering insights into new therapeutic strategies for cardiovascular diseases (Lukasova et al., 2011) .
Medicinal Chemistry and Drug Design
Tetrazole-containing compounds, including those derived from nicotinic acid, are pivotal in drug design due to their bioisosteric properties, offering improved pharmacokinetic and pharmacodynamic profiles for various drugs. The metabolism-resistant nature of these compounds makes them valuable in enhancing the efficacy and stability of pharmaceuticals (Herr, 2002) .
Zukünftige Richtungen
: Wei Gao, Peng Li, Feng Liu, Xiu-Mei Zhang, and Jie-Ping Liu. “Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties.” CrystEngComm, 2016, 18, 9, 1610-1617. Link : “The nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole (2) and its sodium complex (3) have been synthesized using diaminomaleodinitrile as the starting material in a three step synthesis.” RSC Advances, 2016, 6, 115, 113228-113233. Link : “A Click Chemistry Approach to Tetrazoles: Recent Advances.” IntechOpen, 2019. Link : "Facile and Rapid Synthesis of 5-Substituted 1
Wirkmechanismus
Target of Action
Tetrazole derivatives are known to interact with various biological targets . For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 5-(1H-tetrazol-1-yl)nicotinic acid might interact with its targets in a similar manner to carboxylic acids, potentially forming hydrogen bonds and exhibiting electrostatic interactions.
Biochemical Pathways
Tetrazole compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that this compound might exhibit similar resistance to metabolic degradation .
Result of Action
Tetrazole compounds have been associated with a variety of biological activities, suggesting that they may exert diverse molecular and cellular effects .
Action Environment
It is known that tetrazoles can react with acidic chemicals and strong oxidants to generate caustic and toxic fumes and heat . This suggests that the action of this compound might be influenced by the presence of such substances in its environment.
Eigenschaften
IUPAC Name |
5-(tetrazol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-6(3-8-2-5)12-4-9-10-11-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTWMNRXFHNXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N2C=NN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)
![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)


![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)


![(3,3-Difluorocyclobutyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2920155.png)